Product packaging for C18H23N5NaO8P(Cat. No.:CAS No. 19436-29-4)

C18H23N5NaO8P

Cat. No.: B10753533
CAS No.: 19436-29-4
M. Wt: 491.4 g/mol
InChI Key: KRBZRVBLIUDQNG-JBVYASIDSA-M
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Description

Background and Significance as a Cyclic Adenosine (B11128) Monophosphate (cAMP) Analog

Bucladesine (B1668021) sodium, chemically known as N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate sodium salt, is a cell-permeable analog of cyclic Adenosine Monophosphate (cAMP). nih.govsigmaaldrich.comtocris.com The endogenous molecule, cAMP, is a fundamental second messenger, meaning it relays signals from the cell surface to internal targets, thereby orchestrating numerous biological responses. patsnap.comfengchengroup.com These processes include cell growth, differentiation, metabolism, gene expression, and responses to hormones. patsnap.comfengchengroup.com

The significance of Bucladesine sodium lies in its structural modifications. Unlike cAMP, Bucladesine is more lipophilic (fat-soluble) due to the presence of two butyryl groups. nih.gov This chemical property enhances its ability to penetrate cell membranes, a feat that cAMP itself accomplishes with minimal efficiency. wikipedia.orgnih.gov Once inside the cell, Bucladesine effectively simulates the presence of elevated cAMP levels. patsnap.commeiyapharm.net

Its mechanism of action involves several key steps. Bucladesine directly activates cAMP-dependent protein kinase (PKA), a central enzyme in the cAMP signaling cascade. chemicalbook.commedchemexpress.commedchemexpress.com The activation of PKA initiates a chain of events where various target proteins are phosphorylated, altering their activity and leading to widespread cellular changes. patsnap.com Furthermore, Bucladesine also functions as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP. caymanchem.commedchemexpress.commedchemexpress.com This dual action—mimicking cAMP and preventing its degradation—makes Bucladesine a potent and stable tool for robustly activating cAMP-mediated pathways in experimental settings. patsnap.commedchemexpress.com

Table 1: Key Properties of Bucladesine Sodium
PropertyDescriptionReference
Chemical NameN6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate sodium salt tocris.com
SynonymsDibutyryl-cAMP (DB-cAMP), Bucladesine patsnap.comsigmaaldrich.comstemcell.com
Molecular FormulaC18H23N5NaO8P fengchengroup.com
Key FeatureCell-permeable due to lipophilic butyryl groups, making it more effective than cAMP in experimental systems. wikipedia.orgnih.gov
Primary Biological TargetcAMP-dependent Protein Kinase (PKA) chemicalbook.commedchemexpress.commedchemexpress.com

Historical Trajectory of Bucladesine Sodium in Scientific Inquiry

Bucladesine has a significant history in both preclinical and clinical research, valued for its ability to manipulate the cAMP signaling pathway. It has been subject to clinical development for applications such as cardioprotection and the topical treatment of impaired wound healing. nih.gov Notably, a topical ointment containing bucladesine was once marketed in Japan under the brand name Actosin® for treating skin ulcers, showing favorable effects on conditions like diabetic foot ulcers. ncats.io Despite its good tolerability, the product was eventually withdrawn from the market. ncats.io This history underscores the compound's recognized biological activity and established safety profile in past clinical contexts, which has supported its continued use as a reliable agent in academic and laboratory research. nih.gov

Current Academic Research Applications and Paradigms

Bucladesine sodium remains a cornerstone compound in modern biomedical research, utilized across a diverse range of disciplines to investigate cAMP-dependent processes. patsnap.comcaymanchem.com Its ability to reliably elevate intracellular cAMP signaling allows researchers to dissect complex biological phenomena. patsnap.commeiyapharm.net

In neuroscience , Bucladesine is widely used to study neuronal development, function, and plasticity. meiyapharm.net Research has shown it can stimulate neurite outgrowth in PC12 cells and induce the morphological differentiation of astrocytes. wikipedia.orgstemcell.com It is a key reagent in studies of synaptic transmission and neuronal excitability. meiyapharm.net For example, research has demonstrated that by activating the PKA pathway, Bucladesine can improve spatial memory retention and regulate the expression of genes crucial for cholinergic function, such as choline (B1196258) acetyltransferase (ChAT) and the vesicular acetylcholine (B1216132) transporter (VAChT). medchemexpress.comarakmu.ac.ir

In the field of cell therapy and regenerative medicine , Bucladesine is used to guide the fate of stem cells. meiyapharm.net By activating the cAMP pathway, it can promote the differentiation of stem cells into specific lineages, offering potential strategies for tissue engineering. meiyapharm.net For instance, it is a component of protocols for differentiating neural stem/progenitor cells into neurons. tocris.com

Within inflammation and immunology research , Bucladesine has been studied for its anti-inflammatory properties. nih.govmedchemexpress.com Studies have shown its effectiveness in animal models of acute skin inflammation. nih.gov

Furthermore, Bucladesine is a critical tool in drug discovery and development . meiyapharm.net It serves as a standard activator of the cAMP pathway, enabling researchers to screen for and evaluate the effects of potential new drugs that might target this signaling cascade. meiyapharm.net Its use extends to cancer research, where it helps in studying cAMP's role in cell proliferation, apoptosis (programmed cell death), and differentiation. fengchengroup.comchemicalbook.com

Table 2: Research Applications of Bucladesine Sodium
Research AreaSpecific Application / FindingReference
NeuroscienceInduces neurite outgrowth and differentiation of astrocytes. stemcell.com
Improves spatial memory retention via the cAMP/PKA pathway. medchemexpress.com
Regulates genes involved in cholinergic function (ChAT, VAChT). arakmu.ac.irclinisciences.com
Cell & Regenerative MedicinePromotes the differentiation of neural stem/progenitor cells. tocris.comstemcell.com
Enhances proliferation and differentiation of stem cells for tissue engineering. meiyapharm.net
InflammationDemonstrates anti-inflammatory effects in models of acute skin inflammation. nih.govmedchemexpress.com
Drug DevelopmentUsed to screen and evaluate drugs targeting the cAMP signaling pathway. meiyapharm.net
Cancer ResearchInvestigates cellular processes like proliferation, differentiation, and apoptosis. fengchengroup.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N5NaO8P B10753533 C18H23N5NaO8P CAS No. 19436-29-4

Properties

CAS No.

19436-29-4

Molecular Formula

C18H23N5NaO8P

Molecular Weight

491.4 g/mol

IUPAC Name

sodium N-[9-[(4aR,6R,7R,7aR)-7-butanoyloxy-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanimidate

InChI

InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1/t10-,14-,15-,18-;/m1./s1

InChI Key

KRBZRVBLIUDQNG-JBVYASIDSA-M

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]

Related CAS

362-74-3 (Parent)

Origin of Product

United States

Mechanistic Foundations of Bucladesine Sodium Action

Intracellular Delivery and Metabolism of Bucladesine (B1668021) Sodium

The efficacy of bucladesine sodium as a cAMP analog hinges on its ability to first enter the cell and then be converted into its active form. This process is facilitated by its distinct chemical structure.

Role of Lipophilicity in Cell Permeability

Unlike its parent molecule, cAMP, which is largely cell-impermeable, bucladesine sodium readily crosses the plasma membrane. ncats.ioontosight.ai This enhanced permeability is attributed to the presence of two butyryl groups attached to the adenosine (B11128) and ribose moieties of the cAMP structure. ontosight.aibiolog.de These butyrate (B1204436) groups increase the lipophilicity, or fat-solubility, of the molecule, allowing it to diffuse more easily through the lipid bilayer of the cell membrane. ontosight.aisigmaaldrich.com This chemical modification is crucial for its use in experimental settings, as it enables the compound to be introduced to cells in culture and elicit physiological responses. wikipedia.orgncats.io

Esterase-Mediated Conversion to Active Cyclic AMP Moieties

Once inside the cell, bucladesine sodium is not directly active. biolog.de It acts as a prodrug that must be metabolized to exert its effects. Intracellular enzymes known as esterases cleave the butyryl groups from the bucladesine molecule. biolog.debiolog.de This hydrolysis primarily removes the butyryl group at the 2'-position of the ribose, converting bucladesine into N6-monobutyryl-cAMP, which is the active form that engages with downstream targets. biolog.de The release of these active cAMP moieties elevates the intracellular concentration of cAMP-like molecules, initiating the signaling cascade. medchemexpress.comfishersci.no It is important to note that this esterase-mediated activation can sometimes begin prematurely in the culture medium if serum is present. biolog.debiolog.de

Core Effector Modulation: Protein Kinase A (PKA) Activation

The primary mechanism through which bucladesine exerts its effects is by activating the cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). targetmol.comchemicalbook.com This activation is a direct result of the increased intracellular concentration of its active metabolite.

Direct Elevation of Intracellular Cyclic AMP Levels

By serving as a stable, cell-permeable precursor, bucladesine effectively increases the intracellular pool of cAMP analogs. medchemexpress.comfishersci.no This circumvents the normal production pathway of cAMP, which involves the enzyme adenylyl cyclase, and provides a direct method to artificially raise cAMP levels for research purposes. patsnap.com This elevated concentration of cAMP analogs is the trigger for the activation of PKA. medchemexpress.com

Protein Phosphorylation and Downstream Effector Modulation

PKA is a key enzyme that regulates a multitude of cellular processes through the phosphorylation of specific substrate proteins. The binding of the active metabolites of bucladesine to the regulatory subunits of PKA causes a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate various target proteins on serine and threonine residues, altering their activity and leading to a cascade of downstream effects. patsnap.comnih.gov

This PKA-mediated phosphorylation can influence a wide array of cellular functions, including gene expression, metabolism, and cell differentiation. patsnap.commeiyapharm.net For instance, research has shown that bucladesine treatment can lead to the enhanced phosphorylation of proteins involved in various cellular processes. nih.gov In PC12 cells, treatment with bucladesine has been shown to increase the activity of choline (B1196258) acetyltransferase (ChAT) and PKA, leading to a fourfold increase in both ChAT and vesicular acetylcholine (B1216132) transporter (VAChT) mRNA. medchemexpress.com Furthermore, studies have implicated the cAMP/PKA pathway, which is activated by bucladesine, in the regulation of IL-4 production and T-helper 2 (Th2) cell differentiation, with the transcription factor NF-AT identified as a downstream effector. nih.gov

Dual Modulatory Role: Phosphodiesterase Inhibition

In addition to acting as a PKA activator, bucladesine sodium also exhibits a dual modulatory role by inhibiting phosphodiesterases (PDEs). wikipedia.orgcaymanchem.commedchemexpress.com PDEs are a family of enzymes responsible for the degradation of cyclic nucleotides, including cAMP. By inhibiting these enzymes, bucladesine prevents the breakdown of both endogenous cAMP and its own active metabolites. sigmaaldrich.comsigmaaldrich.com

This inhibition of PDEs leads to a more sustained elevation of intracellular cAMP levels, thereby prolonging and potentiating the activation of PKA and the subsequent downstream signaling events. patsnap.com This dual action of mimicking cAMP and preventing its degradation makes bucladesine a particularly potent tool for studying cAMP-mediated signaling pathways. wikipedia.org

Table of Research Findings on Bucladesine's Effects

Cell Type/Model Experimental Condition Observed Effect Reference
PC12 Cells Treatment with Bucladesine ~4-fold increase in Choline Acetyltransferase (ChAT) and Vesicular Acetylcholine Transporter (VAChT) mRNA medchemexpress.com
Murine Peritoneal Macrophages Treatment with insoluble immune complexes Enhanced phosphorylation of proteins at 73, 66, 53, 37, 31, and 25 kD nih.gov
Naive T-helper cells Co-stimulation with anti-CD3/CD28 mAb and Bucladesine Up-regulation of IL-4 production and promotion of Th2 differentiation nih.gov
RAW 264.7 Macrophages (HSL-overexpressing) Addition of cAMP 5-fold higher rate of cellular cholesteryl ester hydrolysis compared to control cells nih.gov

Elucidation of Signaling Pathways and Molecular Targets

Cyclic AMP/Protein Kinase A (cAMP/PKA) Signaling Axis

The principal mechanism of action for bucladesine (B1668021) revolves around the activation of the cAMP/PKA signaling pathway. medchemexpress.com As a cAMP analog, bucladesine directly engages and activates PKA. medchemexpress.com PKA is a holoenzyme that, in its inactive state, consists of two regulatory subunits and two catalytic subunits. The binding of cAMP (or an analog like bucladesine) to the regulatory subunits causes a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a wide array of specific substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular events. patsnap.com The activation of PKA by bucladesine influences diverse biological processes, including gene expression, metabolism, cell growth, and differentiation. patsnap.comontosight.ai

A critical downstream target of the PKA signaling pathway is the transcription factor known as the cyclic AMP response element-binding protein (CREB). genome.jp Upon activation by bucladesine, the catalytic subunits of PKA can translocate to the nucleus, where they phosphorylate CREB at a specific serine residue (Ser133). cellsignal.comnih.gov This phosphorylation event is crucial for the recruitment of transcriptional co-activators, such as CREB-binding protein (CBP) and p300. The resulting complex then binds to specific DNA sequences called cyclic AMP response elements (CREs), which are located in the promoter regions of various genes, thereby initiating their transcription. genome.jp

Research has demonstrated this effect in various cell types. For instance, treatment of rat pulmonary fibroblasts with dibutyryl-cAMP led to an increase in phosphorylated CREB through PKA signaling. cellsignal.com Similarly, in submandibular gland epithelial cells, bucladesine (as DbcAMP) was shown to stimulate the phosphorylation of CREB. nih.gov This PKA-CREB pathway is a fundamental mechanism by which extracellular signals that increase intracellular cAMP levels can be translated into long-term changes in gene expression and cellular function. genome.jp

The cAMP/PKA axis does not operate in isolation; it exhibits significant crosstalk with other major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of PKA by bucladesine can trigger the MAPK signaling cascade, which is instrumental in regulating protein phosphorylation and gene expression related to the growth and development of new synapses in the central nervous system. arakmu.ac.ir The MAPK family includes key kinases such as Extracellularly Regulated Kinase (ERK), p38 MAPK, and JNK. medchemexpress.com

The interplay is complex and can be cell-type specific. For example, in some contexts, PKA activation can lead to the stimulation of the ERK pathway. This interaction is pivotal in mediating some of the effects of bucladesine on neuronal cells. arakmu.ac.ir In human cardiac fibroblasts, the β2-adrenergic receptor is coupled to the activation of both adenylyl cyclase (the enzyme that produces cAMP) and the p44/42 MAPK (ERK1/2) pathway, highlighting the interconnectedness of these signaling networks in cellular responses like proliferation. researchgate.net

Recent research has uncovered sex-specific differences in cardiac myocyte function at the molecular level. Studies on adult rat ventricular myocytes (ARVMs) have revealed that female myocytes exhibit inherently higher basal PKA activity compared to male myocytes. ahajournals.orgnih.gov This molecular difference contributes to observed sexual dimorphisms in cardiac function, as women and female animals often exhibit distinct cardiovascular characteristics compared to their male counterparts. ahajournals.orgnih.gov

In a study investigating these differences, researchers found that activating the PKA pathway with bucladesine diminished the contractile sexual dimorphisms observed between male and female myocytes. ahajournals.orgnih.gov This suggests that the differential PKA activity is a key driver of these sex-based differences in cardiac cell function. The application of bucladesine helped to experimentally normalize the PKA activity between the sexes, leading to a convergence of their contractile behavior. ahajournals.org

Table 1: Effect of Bucladesine on Cardiac Myocyte Contractility
Experimental GroupObservationReference
Baseline Male vs. Female MyocytesFemale myocytes exhibit higher basal PKA activity. ahajournals.orgnih.gov
Bucladesine-Treated MyocytesDiminished contractile sexual dimorphisms between male and female cells. ahajournals.org

Interplay with Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Other Cyclic Nucleotide-Dependent Protein Kinase Interactions

While bucladesine is primarily known as a PKA activator, its influence extends to other cyclic nucleotide-dependent pathways. Notably, it can interact with the cGMP-dependent protein kinase (PKG) pathway. In cultured smooth muscle cells, continuous exposure to dibutyryl-cAMP (bucladesine) was found to suppress the mRNA and protein expression of type I cGMP-dependent protein kinase (PKG I). nih.gov This down-regulation was also observed with agents that increase cGMP, suggesting a cross-regulatory mechanism where prolonged activation of the cAMP pathway can negatively modulate key components of the cGMP signaling cascade. nih.gov This interaction is significant as the PKG pathway is a primary mediator for nitric oxide and natriuretic peptides, regulating processes like vasorelaxation. nih.govgenome.jp

Specific Molecular Targets and Cellular Components

The signaling cascades initiated by bucladesine ultimately converge on specific molecular targets that execute changes in cellular physiology.

Bucladesine has been shown to be a potent regulator of the cholinergic system by modulating the expression of two key proteins: Choline (B1196258) Acetyltransferase (ChAT) and Vesicular Acetylcholine (B1216132) Transporter (VAChT). arakmu.ac.ir ChAT is the enzyme responsible for synthesizing the neurotransmitter acetylcholine (ACh), while VAChT is the protein that transports ACh into synaptic vesicles for subsequent release. arakmu.ac.irsigmaaldrich.com

Multiple studies have confirmed that treatment with bucladesine (as dibutyryl-cAMP) increases the mRNA levels of both ChAT and VAChT. medchemexpress.comtocris.com

In PC12 cells, a cell line used for neuronal studies, treatment with bucladesine resulted in an approximately fourfold increase in both ChAT and VAChT mRNA. medchemexpress.com

In a murine septal cell line (SN56), dibutyryl-cAMP was observed to have a more pronounced effect on VAChT mRNA levels (a four-fold induction) compared to ChAT mRNA levels (a two-fold induction), indicating a potential for differential regulation of these two co-regulated genes by the cAMP pathway. nih.gov

This upregulation is mediated through the activation of the PKA and ERK signaling pathways, highlighting a mechanism by which cAMP signaling can enhance cholinergic function. arakmu.ac.ir

Table 2: Research Findings on Bucladesine's Effect on ChAT and VAChT
Cell LineFindingReference
PC12 Cells~4-fold increase in both ChAT and VAChT mRNA levels. medchemexpress.com
Murine Septal Cells (SN56)4-fold induction of VAChT mRNA; 2-fold induction of ChAT mRNA. nih.gov

Impact on Yes-Associated Protein (YAP) and its Phosphorylation Status

Bucladesine has been utilized in studies to explore the intricate pathways regulating the transcriptional coactivator Yes-Associated Protein (YAP), a key component of the Hippo signaling pathway. Research on mouse skin fibroblasts has shown that the cAMP/PKA pathway, which is activated by bucladesine, is involved in the regulation of YAP expression. researchgate.net In one study, the overexpression of Receptor Activity-Modifying Protein 1 (RAMP1) was found to increase the expression of inhibitory G protein α subunit 3 (Gαi3) and activate the downstream PKA. researchgate.net This activation elevated the expression and activation of cAMP response element-binding protein (CREB), which in turn promoted the transcription of YAP, leading to higher total and nuclear YAP protein levels. researchgate.net

While direct phosphorylation of YAP by PKA is one regulatory mechanism, other kinases also play a significant role. For instance, Akt (Protein Kinase B) can phosphorylate YAP at serine 127, which promotes its binding to 14-3-3 proteins and sequesters it in the cytoplasm. nih.gov This cytoplasmic retention inhibits YAP's function as a transcriptional coactivator in the nucleus. nih.gov By elevating intracellular cAMP levels, bucladesine can influence the signaling networks that determine the phosphorylation status and subcellular localization of YAP, thereby impacting cellular processes like proliferation. researchgate.net

Regulation of Gap Junctional Intercellular Communication and Connexin Expression

Bucladesine sodium significantly influences cell-to-cell communication by modulating gap junctions, which are specialized intercellular channels formed by connexin proteins. frontiersin.orgfrontiersin.org These channels allow for the direct passage of ions and small signaling molecules, coordinating cellular activities within a tissue. A reduction in gap junctional intercellular communication (GJIC) is often observed in neoplastic cells. nih.gov

Studies have demonstrated that bucladesine (as DBcAMP) can enhance GJIC. In both non-transformed and neoplastic mouse lung epithelial cells, treatment with bucladesine stimulated GJIC, as measured by fluorescent dye microinjection. nih.gov This enhancement of communication was accompanied by an upregulation of the primary gap junction protein, connexin 43 (Cx43). nih.gov The increased expression of Cx43 was observed at both the mRNA (Northern blotting) and protein (Western blotting) levels. nih.gov These findings suggest a direct link between the cAMP signaling pathway, the expression of connexin proteins, and the functional state of gap junctional communication. nih.govncats.io

The table below summarizes the observed effects of bucladesine on GJIC and connexin 43 expression in mouse lung epithelial cells.

ParameterObservation with Bucladesine TreatmentMethod of Analysis
Gap Junctional Intercellular Communication (GJIC) StimulatedFluorescent Dye Microinjection
Connexin 43 (Cx43) Expression IncreasedNorthern and Western Blotting
Data derived from a study on non-transformed and neoplastic mouse lung epithelial cells. nih.gov

Effects on Intracellular Ion Channel Conductivity

Ion channels are pore-forming proteins that control the flow of ions across cellular membranes, establishing membrane potentials and driving various physiological processes. ucl.ac.ukunil.ch Bucladesine, by activating the cAMP/PKA pathway, can modulate the activity of various intracellular ion channels. nih.govnih.gov

In studies on the proximal tubule of the frog kidney, the application of dibutyryl-cAMP induced notable changes in cell membrane potential and intracellular ion concentrations. nih.gov Within minutes, it caused a significant hyperpolarization of the peritubular cell membrane potential and a simultaneous decrease in intracellular sodium activity. nih.gov The data suggested that cAMP reduces the entry of sodium from the lumen into the cell. nih.gov This primary effect led to secondary, smaller changes in intracellular potassium and chloride activities. nih.gov

The table below details the specific changes observed in proximal tubule cells of Rana esculenta following the application of dibutyryl-cAMP.

ParameterChange Observed
Peritubular Cell Membrane Potential (PDpt) Hyperpolarization (Δ = 2.0 ± 0.2 mV)
Intracellular Sodium Activity (Nai+) Decrease (Δ = 2.5 ± 0.5 mmol X 1⁻¹)
Intracellular Potassium Activity (Ki+) Increase (Δ = 3.6 ± 0.9 mmol X 1⁻¹)
Intracellular Chloride Activity (Cli-) Decrease (Δ = 0.4 ± 0.07 mmol X 1⁻¹)
Data derived from experiments on the isolated perfused frog kidney. nih.gov

Furthermore, research on cultured rat pituitary somatotrophs has shown that the cAMP pathway can augment voltage-gated sodium currents. nih.gov Treatment with dibutyryl-cAMP increased the amplitude of the voltage-gated sodium current by nearly 40%. nih.gov This effect was mediated by PKA, as it was blocked by a specific PKA inhibitor, H-89. nih.gov These findings indicate that bucladesine can directly influence neuronal and endocrine cell excitability by modulating sodium channel conductivity. meiyapharm.netnih.gov

In Vitro and Ex Vivo Research Methodologies and Findings

Studies in Cultured Cellular Systems

Bucladesine (B1668021), often referred to as dibutyryl-cAMP (dbcAMP) in research literature, has been a key compound in studies focused on directing the fate of neural stem/progenitor cells (NSPCs). nih.gov In vitro experiments have demonstrated that treatment with Bucladesine can significantly enhance the differentiation of NSPCs into neurons. nih.gov Studies have shown that its application leads to a notable increase in the expression of neuron-specific markers, such as β-III tubulin. nih.govnih.gov

One study found that pre-treating NSPCs with Bucladesine before transplantation into a spinal cord injury model resulted in a significantly higher percentage of these cells differentiating into neurons in vivo (37%) compared to untreated cells (15%). nih.gov In vitro screening has confirmed that Bucladesine, sometimes in combination with other factors like interferon-gamma, strongly promotes neuronal differentiation. nih.gov The resulting neurons have been shown to be functionally responsive, exhibiting reactions to exogenous glutamate (B1630785), which indicates the expression of glutamate receptors. nih.gov This suggests that Bucladesine helps guide NSPCs not just toward a neuronal morphology but also toward a functional phenotype.

Cell ModelKey MethodologiesFindingsKey Markers/ParametersCitations
Rat Neural Stem/Progenitor Cells (NSPCs)In vitro culture with Bucladesine (dbcAMP); Immunostaining; mRNA expression analysis.Promoted differentiation into neurons; Increased survival of transplanted cells.β-III tubulin, Nestin, GFAP, RIP, Ki67. nih.govresearchgate.net
Neural Stem/Progenitor Cells (NSPCs)In vitro culture with Bucladesine (dbcAMP) and Interferon-gamma (IFN-gamma).Synergistically enhanced neuronal differentiation and increased β-III tubulin expression.β-III tubulin, Glutamate receptor function. nih.gov

The influence of Bucladesine on mesenchymal stromal cells (MSCs) highlights its complex role in cellular differentiation, guiding them toward both neuronal and osteogenic lineages depending on the context and stimuli. plos.orgnih.gov In the realm of neural differentiation, Bucladesine has been used in induction media, often with agents like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) and retinoic acid, to coax MSCs derived from human umbilical cord blood toward a neural phenotype. plos.orgstemcell.com These treatments induced a neural-like morphology and the expression of genes associated with dopaminergic neurons, such as the orphan nuclear receptor Nurr1 and Tyrosine Hydroxylase (TH). plos.org Studies indicate that about 25% of human bone marrow MSCs differentiate into cells with neural characteristics following treatment with Bucladesine and IBMX. scirp.org

Conversely, Bucladesine has also been shown to be a potent inducer of osteogenesis in human MSCs (hMSCs). nih.govpnas.org Continuous exposure to Bucladesine was found to stimulate the expression of alkaline phosphatase (ALP), a key early marker of osteogenesis, and enhance calcium deposition and mineralization. nih.govpnas.org Interestingly, the timing of the cAMP signal, rather than just its concentration, appears to be critical; continuous exposure promotes osteogenesis, whereas intermittent exposure can inhibit it. nih.gov

Cell ModelKey MethodologiesFindingsKey Markers/ParametersCitations
Human Umbilical Cord Blood MSCs (MSChUCBs)In vitro culture with Bucladesine (db-cAMP), IBMX, and Retinoic Acid; Western Blot; Immunocytochemistry.Induced neural-like morphology and expression of dopaminergic neuron markers.Tyrosine Hydroxylase (TH), Nurr1, Neurofilament-L (NF-L). plos.org
Human Mesenchymal Stem Cells (hMSCs)In vitro culture with Bucladesine (db-cAMP); Alkaline Phosphatase (ALP) assays; Mineralization assays.Induced osteogenic differentiation and bone formation; effect is dependent on the duration of the signal.Alkaline Phosphatase (ALP), Calcium deposition. nih.govpnas.org
Human Bone Marrow MSCsIn vitro culture with Bucladesine (dbAMPc) and IBMX.Induced differentiation into cells with typical neural morphology.Neuron-specific enolase (NSE), Vimentin. scirp.org

The rat pheochromocytoma (PC12) cell line is a widely used model for studying neuronal differentiation, and Bucladesine is a classic agent for inducing this process. stemcell.comoup.com Treatment of PC12 cells with Bucladesine stimulates neurite outgrowth, a morphological hallmark of neuronal differentiation. stemcell.comoup.com Mechanistic studies have revealed that this process is linked to the upregulation of the immediate early gene nur77. oup.comnih.gov Bucladesine treatment was found to increase the acetylation of histone H3, specifically at Lys14, which is associated with the nur77 gene promoter, suggesting an epigenetic regulatory mechanism. glpbio.comoup.com

Furthermore, Bucladesine has been shown to influence neurotransmitter systems in PC12 cells. Its application leads to an approximate four-fold increase in the mRNA levels of both choline (B1196258) acetyltransferase (ChAT) and the vesicular acetylcholine (B1216132) transporter (VAChT), key components for cholinergic neurotransmission. tocris.commedchemexpress.com In other contexts, Bucladesine has also demonstrated a protective role, preventing apoptosis induced by certain sialoglycopeptides in PC12 cells. nih.gov

Cell ModelKey MethodologiesFindingsKey Markers/ParametersCitations
Rat Pheochromocytoma (PC12) CellsIn vitro culture with Bucladesine (dbcAMP); Western Blot; Chromatin Immunoprecipitation (ChIP) assay.Induced neurite outgrowth via upregulation of nur77 expression through histone H3 acetylation.nur77, c-fos, Acetylated Histone H3 (Lys14). oup.comnih.gov
Rat Pheochromocytoma (PC12) CellsIn vitro culture with Bucladesine (dbcAMP); mRNA analysis.Increased expression of genes related to cholinergic function.Choline acetyltransferase (ChAT), Vesicular acetylcholine transporter (VAChT). tocris.commedchemexpress.com
Rat Pheochromocytoma (PC12) CellsApoptosis induction with sialoglycopeptide (SGP); Cell viability assays.Prevented SGP-induced apoptosis.DNA fragmentation, Cell morphology. nih.gov

Research using glioma cell lines has explored the potential of cAMP signaling to control tumor growth. Studies on U87 glioblastoma cells co-cultured with organotypic brain slices showed that treatment with Bucladesine (dbcAMP) or the cAMP activator forskolin (B1673556) significantly reduced tumor area and volume. mdpi.com The treatment appeared to drive the glioblastoma cells from a state of proliferation to one of differentiation, thereby reducing their invasive growth pattern. mdpi.com

In C6 rat glioma cells, Bucladesine has been shown to modulate cellular metabolism and gene expression. It causes an increase in the rate of synthesis of the lactate (B86563) dehydrogenase-5 (LDH-5) isozyme by increasing the level of its functional mRNA. nih.gov Other studies in C6 cells found that Bucladesine-induced astrocytic differentiation was associated with enhanced expression of mannose-binding lectin (MBL)-associated serine protease (MASP)-1 and MASP-3, components of the innate immune system. researchgate.net This upregulation was concomitant with an increase in the expression of the astrocytic marker Glial Fibrillary Acidic Protein (GFAP). researchgate.net

Cell ModelKey MethodologiesFindingsKey Markers/ParametersCitations
U87 Glioblastoma (GB) CellsCo-culture with organotypic brain slices; Treatment with Bucladesine (dbcAMP) and forskolin; Two-photon fluorescence microscopy.Reduced tumor growth and invasion by promoting differentiation.Tumor area, Tumor volume, Cell viability. mdpi.com
C6 Rat Glioma CellsIn vitro culture with Bucladesine (dibutyryl cAMP); Analysis of mRNA and protein synthesis.Increased the rate of synthesis of lactate dehydrogenase-5 (LDH-5) by increasing its mRNA levels.Lactate Dehydrogenase (LDH-5), M subunit mRNA. nih.gov
C6 Rat Glioma CellsIn vitro culture with Bucladesine (dbcAMP); mRNA and protein analysis.Induced astrocytic differentiation and enhanced expression of innate immunity components.MASP-1, MASP-3, Glial Fibrillary Acidic Protein (GFAP). researchgate.net

Bucladesine's effect on fibroblasts, key cells in connective tissue, has been investigated in various contexts. Generally, agents that elevate intracellular cAMP, including Bucladesine, are known to inhibit fibroblast proliferation. physiology.org For instance, Bucladesine was shown to inhibit serum-stimulated and epidermal growth factor (EGF)-stimulated DNA synthesis in human fibroblasts. pnas.org

Mechanistic studies in mouse skin fibroblasts have linked this anti-proliferative effect to specific signaling pathways. One study demonstrated that a PKA agonist, Bucladesine, could elevate the expression of CREB and YAP proteins, which are involved in controlling cell proliferation. nih.gov In cultured porcine satellite cells, which are myogenic, Bucladesine was found to enhance the mitogenic activity of Platelet-Derived Growth Factor-BB (PDGF-BB), suggesting that the role of cAMP in proliferation can be synergistic with other growth factors and context-dependent. unipd.it

Cell ModelKey MethodologiesFindingsKey Markers/ParametersCitations
Human Fibroblasts (HF)In vitro culture with Bucladesine (dibutyryl cAMP) and growth factors; [3H]Thymidine incorporation assay.Inhibited DNA synthesis stimulated by serum and Epidermal Growth Factor (EGF).DNA synthesis rate. pnas.org
Mouse Skin Fibroblasts (MSFs)In vitro culture with Bucladesine (BUC); Western blotting; Cell confluence analysis.Elevated MSF proliferation rate and increased expression of proliferation markers.PCNA, CREB, YAP. nih.gov
Human Lung FibroblastsIn vitro culture with Bucladesine (dibutyryl cAMP); ELISA for VEGF.Significantly induced the release of Vascular Endothelial Growth Factor (VEGF).VEGF production. physiology.org

Ex vivo and in vitro studies on cardiac myocytes have utilized Bucladesine to examine the role of cAMP in regulating heart muscle function. In cultured rat cardiomyocytes, chronic exposure to Bucladesine was found to increase the rate of contraction by 90-130%. nih.gov This functional change was accompanied by a molecular alteration: an increase in the density of A1-adenosine receptors on the cell surface. nih.gov

Studies on ventricular myocytes isolated from rats treated with noradrenaline showed that while the response to isoprenaline was blunted, the maximum contraction amplitudes in response to forskolin and Bucladesine (dbcAMP) were unchanged, helping to pinpoint the location of desensitization within the signaling cascade. nih.gov However, at higher doses and longer exposure to noradrenaline, the contractile response to dbcAMP was also depressed, suggesting lesions at multiple stages of the adenylate cyclase pathway. nih.gov In human right atrial preparations, Bucladesine was shown to attenuate the negative inotropic (force-reducing) effect of an A1-adenosine receptor agonist, further clarifying the complex interplay of these signaling pathways in human heart tissue. researchgate.net It is important to note that while Bucladesine generally increases contractility, excessively high concentrations of cAMP-elevating agents can lead to a cessation of beating in cultured cardiomyocytes. physiology.org

Cell ModelKey MethodologiesFindingsKey Markers/ParametersCitations
Cultured Rat CardiocytesChronic in vitro treatment with Bucladesine (dibutyryl-cAMP); [3H]CPX binding assay; Microscopic measurement of contraction rate.Increased the rate of contraction and the density of A1-adenosine receptors.Rate of contraction, A1-adenosine receptor levels. nih.gov
Isolated Rat Ventricular MyocytesIsolation from noradrenaline-treated rats; Video edge-detection of cell contraction in response to Bucladesine (dbcAMP).Maximum contraction amplitude in response to dbcAMP was unchanged with low noradrenaline exposure but depressed with high exposure.Contraction amplitude, Rate of shortening/relaxation. nih.gov
Human Right Atrial PreparationsEx vivo electrical stimulation; Measurement of force of contraction in the presence of Bucladesine (Db-cAMP) and an A1-adenosine receptor agonist.Attenuated the negative inotropic effect of the A1-adenosine receptor agonist.Force of contraction. researchgate.net
Neonatal Rat Ventricular CardiomyocytesIn vitro culture; Measurement of contraction frequency and ANP release.Low concentrations increased contraction frequency, while high concentrations inhibited contraction and ANP release.Contraction frequency, Atrial Natriuretic Peptide (ANP) release, cellular cAMP levels. physiology.org

Studies on Eosinophil Proliferation and PKA Activity in EoL-1 Cells

The human eosinophilic leukemia cell line, EoL-1, serves as a crucial in vitro model for studying eosinophil differentiation and function. Research has utilized bucladesine sodium to probe the signaling pathways governing these processes.

In one study, EoL-1 cells were treated with bucladesine sodium at concentrations ranging from 10 to 100 µM for eight days. targetmol.comclinisciences.com The proliferation of these cells was observed to increase in a time-dependent manner, indicating that bucladesine sodium promotes the growth of these eosinophil precursor cells. targetmol.com Concurrently, the activity of protein kinase A (PKA), a key enzyme in the cAMP signaling pathway, was measured using a PKA assay. The results demonstrated that bucladesine sodium treatment led to an increase in PKA activity in the EoL-1 cells. targetmol.com This suggests that the proliferative effects of bucladesine sodium on EoL-1 cells are mediated, at least in part, through the activation of PKA.

Cell LineTreatmentDurationKey Findings
EoL-1Bucladesine sodium (10-100 µM)8 daysIncreased cell proliferation in a time-dependent manner. targetmol.com
EoL-1Bucladesine sodium (10-100 µM)8 daysIncreased Protein Kinase A (PKA) activity. targetmol.com

Cellular Response and Signal Transduction Investigations

Bucladesine sodium's primary mechanism of action is to elevate intracellular cAMP levels, thereby activating PKA. patsnap.commedchemexpress.com This activation triggers a cascade of phosphorylation events, modulating the activity of various downstream target proteins and influencing a multitude of cellular processes, including gene expression, metabolism, and cell survival. patsnap.com

Its cell-permeable nature makes it a more effective research tool than cAMP itself, which has limited ability to cross cell membranes. By mimicking endogenous cAMP, bucladesine sodium allows researchers to dissect cAMP-mediated signaling pathways and understand their role in cellular responses. patsnap.com For instance, studies have shown that bucladesine can induce morphological differentiation in various cell types, such as Schwann cells.

Furthermore, bucladesine sodium also acts as a phosphodiesterase (PDE) inhibitor. targetmol.commedchemexpress.com PDEs are enzymes that break down cAMP; by inhibiting them, bucladesine sodium further contributes to the elevation and sustenance of intracellular cAMP levels, prolonging the activation of PKA and the subsequent cellular responses. patsnap.com

Methodologies for Elucidating Mechanisms of Compound Action

A variety of in vitro techniques are employed to understand the mechanisms through which bucladesine sodium exerts its effects.

Cell Culture: Specific cell lines, such as the EoL-1 human eosinophilic leukemia cells, are cultured in controlled laboratory settings. targetmol.comclinisciences.com These cells are then treated with varying concentrations of bucladesine sodium over different time courses to observe its effects on cellular processes like proliferation and differentiation. targetmol.com

PKA Activity Assays: To directly measure the activation of the cAMP pathway, researchers utilize PKA activity assays. targetmol.com These assays quantify the enzymatic activity of PKA in cell lysates following treatment with bucladesine sodium, providing a direct link between the compound and its primary target. targetmol.com

Proliferation Assays: The effect of bucladesine sodium on cell growth is often determined using proliferation assays. These methods, which can involve direct cell counting or colorimetric assays, provide quantitative data on how the compound influences cell division over time. targetmol.com

Flow Cytometry: This technique can be used to analyze various cellular parameters, including the expression of cell surface markers, to assess the differentiation state of cells like eosinophils. nih.gov

DNA Fragmentation Analysis: To study processes like apoptosis (programmed cell death), researchers can analyze DNA fragmentation in cells treated with bucladesine sodium. nih.gov

Western Blotting: This technique can be used to detect and quantify the expression levels of specific proteins involved in signal transduction pathways, providing insights into the molecular changes induced by bucladesine sodium.

By employing these methodologies, scientists can systematically investigate the cellular and molecular mechanisms underlying the actions of bucladesine sodium, contributing to a deeper understanding of cAMP-mediated signaling in various biological contexts.

Preclinical in Vivo Models and Biological Outcomes

Neurobiological and Cognitive Function Research

Bucladesine's ability to mimic endogenous cAMP and activate protein kinase A (PKA) has made it a valuable tool in neuroscience research, particularly in studies investigating learning, memory, and neuronal protection. medchemexpress.com

Enhancement of Spatial Memory in Rodent Models

Investigations using rodent models have demonstrated that bucladesine (B1668021) can enhance spatial memory. Intrahippocampal infusion of bucladesine into the CA1 region of the hippocampus in male rats resulted in improved performance in the Morris water maze task, a standard test for spatial learning and memory. medchemexpress.comnih.gov This improvement was characterized by a significant reduction in escape latency and travel distance to the hidden platform. medchemexpress.commedchemexpress.com The mechanism underlying this enhancement is linked to the activation of the cAMP/PKA signaling pathway. medchemexpress.commedchemexpress.com

Further studies have explored the synergistic effects of bucladesine with other compounds. For instance, when combined with a sub-threshold dose of nicotine, bucladesine produced a significant enhancement of spatial memory retention. nih.gov This combination was also associated with an increase in the expression of cholinergic markers, such as choline (B1196258) acetyltransferase (ChAT) and vesicular acetylcholine (B1216132) transporter (VAChT), in the CA1 region of the hippocampus. funakoshi.co.jptermedia.pl

Table 1: Effects of Bucladesine on Spatial Memory in Rodent Models

Model Intervention Key Findings Citations
Morris Water Maze (Rats) Bilateral intra-CA1 infusion of bucladesine (10 µM and 100 µM) Significant reduction in escape latency and travel distance. medchemexpress.comnih.govmedchemexpress.com

Reversal of Impaired Avoidance Memory Deficits

Bucladesine has shown efficacy in reversing memory deficits in passive avoidance tasks. In mouse models where avoidance memory was impaired by toxins, bucladesine administration demonstrated protective effects. Specifically, it has been found to reverse avoidance memory retention impairments induced by sodium arsenate, zinc chloride, and lead acetate. researchgate.netselleckchem.comorcid.org

In a study investigating sodium arsenate-induced toxicity, bucladesine, administered alone or in combination with nicotine, significantly increased the latency time for mice to enter a dark chamber where they had previously received an electric shock, indicating an enhancement of avoidance memory. researchgate.netarakmu.ac.irarakmu.ac.ir The protective mechanism is suggested to involve the activation of the cAMP/PKA pathway within the cholinergic system. arakmu.ac.ir A two-day or four-day treatment with bucladesine significantly improved memory retention at various time points after the initial training. arakmu.ac.ir

Table 2: Reversal of Avoidance Memory Deficits by Bucladesine in Mice

Model Toxin Intervention Key Findings Citations
Step-through passive avoidance Sodium Arsenate Bucladesine (600 nM/mouse) Reversed memory deficits; significantly increased latency time. researchgate.netarakmu.ac.irarakmu.ac.ir
Step-through passive avoidance Zinc Chloride Bucladesine (600 nM/mouse) Reversed avoidance memory retention impairments. selleckchem.comorcid.org

Neuroprotection and Enhanced Neurogenesis in Hippocampal Injury Models

In a mouse model of hippocampal injury induced by the excitotoxin kainic acid, treatment with dibutyryl cyclic adenosine (B11128) monophosphate (dBcAMP), or bucladesine, demonstrated significant neuroprotective and regenerative effects. nih.govfrontiersin.org The study revealed that bucladesine administration rescued neurons from degeneration in the injured hippocampus. nih.govnih.gov

Furthermore, bucladesine treatment led to enhanced hippocampal neurogenesis, as evidenced by an increased number of adult neurons and doublecortin-positive cells, a marker for newly generated neurons. nih.govfrontiersin.org These cellular changes were correlated with functional recovery; the treated mice showed improved memory retention in both the Morris water maze and passive avoidance tests compared to the untreated, lesioned group. nih.govnih.gov

Table 3: Neuroprotective and Neurogenic Effects of Bucladesine in Hippocampal Injury

Model Outcome Measured Key Findings Citations
Kainic acid-induced hippocampal lesion (Mice) Neuronal survival (Cresyl violet and NeuN staining) Significantly greater number of surviving neurons in the dentate gyrus and CA3 region. nih.govfrontiersin.org
Kainic acid-induced hippocampal lesion (Mice) Neurogenesis (Doublecortin immunostaining) Increased hippocampal neurogenesis. nih.govnih.gov

Modulation of Seizure Susceptibility

The role of bucladesine in seizure activity is complex, with studies indicating it can modulate seizure susceptibility. Research in mice using the pentylenetetrazol (PTZ)-induced seizure model showed that a high concentration of bucladesine significantly decreased the latency to seizure onset and the seizure threshold, suggesting a pro-convulsant or epileptogenic effect. wikipedia.orgncats.ionih.gov This effect was more pronounced when bucladesine was combined with pentoxifylline, a phosphodiesterase inhibitor, which also increases intracellular cAMP levels. wikipedia.orgnih.gov

Conversely, the epileptogenic activity of bucladesine could be prevented by the co-administration of H-89, a PKA inhibitor. nih.govabsin.cn This suggests that the pro-convulsant effects are mediated through the PKA signaling pathway. Further supporting the link between cAMP and seizure activity, direct infusion of cAMP derivatives into the inferior colliculus or amygdala of rats has been shown to trigger seizures. nih.govjst.go.jpnih.gov

Table 4: Modulation of Seizure Susceptibility by Bucladesine in Rodent Models

Model Intervention Effect on Seizure Key Findings Citations
Pentylenetetrazol (PTZ)-induced seizure (Mice) Bucladesine (300 nM/mouse) Pro-convulsant Reduced seizure latency and threshold. wikipedia.orgncats.ionih.gov
Pentylenetetrazol (PTZ)-induced seizure (Mice) Bucladesine + Pentoxifylline (PDE inhibitor) Pro-convulsant Significant reduction in seizure latency. wikipedia.orgnih.gov
Pentylenetetrazol (PTZ)-induced seizure (Mice) Bucladesine + H-89 (PKA inhibitor) Antagonistic H-89 prevented the epileptogenic activity of bucladesine. nih.gov

Attenuation of Morphine Withdrawal Syndromes

Preclinical studies have indicated that bucladesine can alleviate the symptoms of opioid withdrawal. In wild-type mice, bucladesine administration showed a significant attenuation of the morphine withdrawal syndrome. wikipedia.org This effect was observed at specific concentrations, and a high dose combined with the PKA inhibitor H-89 had an additive attenuating effect on withdrawal symptoms. wikipedia.org

Table 5: Effect of Bucladesine on Morphine Withdrawal Syndrome in Mice

Model Intervention Key Findings Citations
Morphine-dependent mice Bucladesine (50-100 nM/mouse) Significant attenuation of withdrawal syndrome. wikipedia.org

Inflammation and Tissue Homeostasis Studies

Bucladesine sodium has demonstrated anti-inflammatory properties and protective effects on tissue in various preclinical models. medchemexpress.comtargetmol.com These effects are generally attributed to its ability to increase intracellular cAMP levels, a pathway known to be involved in modulating inflammatory responses. nih.gov

In a mouse model of acute skin inflammation using arachidonic acid-induced ear edema, topical application of an emulsion containing bucladesine was capable of significantly reducing the inflammatory swelling. funakoshi.co.jpnih.govnih.govresearchgate.net This suggests its potential as a topical anti-inflammatory agent. nih.govnih.gov

Furthermore, bucladesine has shown protective effects in a mouse model of cuprizone-induced demyelination, a model used to study multiple sclerosis. In this context, bucladesine was found to have a protective effect on myelin formation and exerted anti-inflammatory and anti-apoptotic properties. targetmol.comresearchgate.net Studies have also demonstrated that bucladesine can protect against TNF-α/D-gal-induced liver injury in mice, an effect associated with the enhanced expression of the heat shock protein Hsp70 in hepatocytes. targetmol.com

Table 6: Effects of Bucladesine on Inflammation and Tissue Homeostasis

Model Intervention Biological Outcome Key Findings Citations
Arachidonic acid-induced ear edema (Mice) Topical bucladesine emulsion (1.5%) Anti-inflammatory Significantly reduced inflammatory edema. funakoshi.co.jpnih.govnih.gov
Cuprizone-induced demyelination (Mice) Intraperitoneal bucladesine Neuroprotection, Anti-inflammatory Protected myelin formation; exerted anti-inflammatory and anti-apoptotic effects. targetmol.comresearchgate.net

Anti-Inflammatory Activities in Models of Demyelination

In mouse models of cuprizone-induced demyelination, a condition often used to study multiple sclerosis, bucladesine has shown notable anti-inflammatory and protective effects. targetmol.comresearchgate.net Administration of bucladesine was found to prevent demyelination and reduce the number of apoptotic cells. targetmol.comresearchgate.net Research indicates that by enhancing intracellular cAMP, bucladesine decreases the production of the pro-inflammatory mediator interleukin-6 and inhibits the activation of nuclear factor-κB. researchgate.net These actions suggest that modulating intracellular cAMP with bucladesine could be a potential avenue for mitigating the inflammatory processes characteristic of demyelinating diseases. researchgate.net Furthermore, studies have shown that dibutyryl-cAMP can suppress the development of experimental autoimmune encephalomyelitis by reducing demyelination. stemcell.com

Modulation of Acute Skin Inflammation Models

Bucladesine has been demonstrated to be active in models of acute skin inflammation. windows.netmedchemexpress.combio-gems.comcaymanchem.com In a mouse model of arachidonic acid-induced ear edema, topical application of a bucladesine emulsion significantly reduced inflammatory swelling. nih.govresearchgate.net This suggests its potential as a therapeutic option for skin diseases with an inflammatory component. nih.govresearchgate.net The anti-inflammatory activity of bucladesine is linked to its ability to increase intracellular cAMP levels, a mechanism shared by phosphodiesterase 4 (PDE4) inhibitors, which are known for their broad anti-inflammatory effects. nih.gov The compound is considered an interesting candidate for bridging the gap between potent therapeutics like glucocorticoids and simple emollients for inflammatory skin conditions. nih.govresearchgate.net

ModelCompoundObserved EffectReference
Arachidonic acid-induced ear edema (mouse)Bucladesine sodium (1.5% emulsion)Significant reduction of inflammatory edema. nih.gov

Protective Effects against Hepatic Injury

Research has shown that bucladesine exerts protective effects against liver injury in animal models. targetmol.com In a mouse model of liver injury induced by tumor necrosis factor-α (TNF-α) and D-galactosamine, bucladesine administration offered protection. targetmol.com It has also been observed that dibutyryl-cAMP (DBcAMP) can protect against lipopolysaccharide (LPS)-induced liver injury in mice by increasing circulating levels of the anti-inflammatory cytokine IL-10 and suppressing TNF-α. aai.org Further studies in dogs with ischemic liver failure demonstrated that DBcAMP significantly improved survival rates, maintained blood pressure, and improved biochemical markers of liver function and tissue ATP levels. nih.gov Histological analysis revealed a reduction in necrosis in the treated group. nih.gov

ModelCompoundKey FindingsReference
TNF-α/D-galactosamine-induced liver injury (mouse)Bucladesine sodiumProtected against hepatic injury. targetmol.com
LPS-induced liver injury (mouse)Dibutyryl-cAMP (DBcAMP)Increased IL-10, suppressed TNF-α, and protected against liver injury. aai.org
Ischemic liver failure (dog)Dibutyryl-cAMP (DBcAMP)Improved survival rates, blood pressure, and liver function; reduced necrosis. nih.gov

Regenerative and Developmental Biology Research

Bucladesine sodium is a valuable tool in regenerative and developmental biology, particularly in studies related to the nervous system and tissue repair.

Protective Effects on Myelin Formation

Bucladesine has demonstrated a protective effect on myelin formation in preclinical models. targetmol.comclinisciences.com In a cuprizone-induced demyelination mouse model, treatment with bucladesine was shown to preserve myelin. researchgate.net The mechanism is believed to be the enhancement of intracellular cAMP, which helps prevent demyelination. targetmol.comresearchgate.net This is consistent with findings that cAMP signaling is involved in oligodendrocyte development and myelination.

Investigations into Wound Healing Mechanisms as a Research Tool

Bucladesine has been utilized as a research tool to investigate the mechanisms of wound healing. medchemexpress.com It has been marketed in Japan as a topical treatment for skin ulcers, where it was shown to have favorable effects on diabetic foot ulcers and decubitus ulcers. ncats.io The compound is thought to promote wound healing by improving local blood flow and promoting angiogenesis, granulation, and epidermis formation. meditool.cn Although it was later withdrawn, its use in these clinical applications highlights its relevance in wound healing research. ncats.io

Studies on Neurite Outgrowth in Cell Cultures

Bucladesine is widely used in cell culture studies to induce neurite outgrowth. wikipedia.orgncats.iostemcell.comrndsystems.comtocris.com In PC12 cells, a common model for neuronal differentiation, bucladesine stimulates the extension of neurites. stemcell.comjneurosci.org It has been shown that bucladesine's effect on neurite outgrowth can be enhanced by other compounds, such as nardosinone. wikipedia.orgncats.io Research indicates that the effects of cAMP on promoting neurite outgrowth, especially in the presence of inhibitory factors like those found in the central nervous system myelin, are dependent on gene transcription. frontiersin.org

Cell LineCompoundObserved EffectReference
PC12 cellsBucladesine sodium (Dibutyryl-cAMP)Stimulates neurite outgrowth. stemcell.com
PC12 cellsBucladesine sodiumIncreases choline acetyltransferase (ChAT) and vesicular acetylcholine transporter (VAChT) mRNA. medchemexpress.com

Metabolic and Other Systemic Investigations

This section details preclinical in vivo research into the metabolic and systemic effects of bucladesine sodium, a cell-permeable analog of cyclic adenosine monophosphate (cAMP). The investigations covered include its impact on liver stress proteins, renal handling of purines, and a comparative look at its cardiovascular profile against other cAMP-modulating agents.

Influence on Hepatic Stress Protein Expression

Research has shown that bucladesine, also known as dibutyryl cyclic adenosine monophosphate (dbcAMP), can protect against hepatocyte apoptosis, a process linked with an increase in the expression of heat shock protein 70 (HSP70). targetmol.com In a study using a mouse model of liver injury induced by tumor necrosis factor-alpha (TNF-α) and D-galactosamine (D-gal), pretreatment with bucladesine demonstrated a protective effect on the liver. targetmol.com This hepatoprotective action was observed to be accompanied by an increased expression of HSP70, a key molecular chaperone that assists in protein folding and protects cells from stress. targetmol.comnih.gov HSPs are crucial in maintaining cellular homeostasis, and their induction is a recognized cytoprotective mechanism. dbcls.jp The findings suggest that one of the systemic effects of bucladesine involves the modulation of the cellular stress response in the liver, specifically enhancing the expression of protective proteins like HSP70. targetmol.com

Table 1: Effect of Bucladesine on TNF-α/D-gal-Induced Liver Injury and HSP70 Expression in Mice

Treatment GroupObservationAssociated Molecular ChangeSource
TNF-α/D-galInduced liver injury- targetmol.com
Bucladesine + TNF-α/D-galProtection against hepatocyte apoptosisIncreased expression of Heat Shock Protein 70 (HSP70) targetmol.com

This table is based on findings from a study investigating the protective effects of dibutyryl cyclic adenosine monophosphate on induced liver injury. targetmol.com

Modulation of Renal Hypoxanthine (B114508) Transport and Excretion

Bucladesine sodium has been demonstrated to influence the renal handling of purine (B94841) bases. nih.govresearchgate.net In a study conducted on healthy human subjects, intravenous administration of bucladesine sodium led to significant changes in the plasma concentrations and urinary excretion of hypoxanthine. nih.gov Specifically, the treatment decreased plasma concentrations of hypoxanthine and xanthine (B1682287) while increasing the urinary excretion of hypoxanthine and uric acid. nih.gov

The results indicate that bucladesine sodium likely acts on the secretory process of renal transport for hypoxanthine. nih.gov This action enhances its excretion into the urine, consequently lowering its concentration in the plasma. nih.govnih.gov The study did not find a similar effect on the urinary excretion of xanthine. nih.gov This modulation of renal purine transport highlights a specific systemic effect of bucladesine on kidney function, particularly in the context of purine metabolism and clearance. nih.govfrontiersin.org

Table 2: Effects of Bucladesine Sodium on Purine Base and Uridine Metabolism

ParameterChange after 1 hour of Bucladesine InfusionSource
Plasma Concentration
Hypoxanthine▼ 37% decrease nih.gov
Xanthine▼ 33% decrease nih.gov
Uridine▼ 30% decrease nih.gov
Uric AcidNo significant change nih.gov
Urinary Excretion
Hypoxanthine▲ 140% increase nih.gov
Uric Acid▲ 30% increase nih.gov
XanthineNo significant change nih.gov

This table summarizes data from a study where healthy subjects received an intravenous infusion of bucladesine sodium. nih.gov

Comparative Analysis of Cardiovascular Effects with Cyclic AMP-Modulating Agents

The cardiovascular effects of bucladesine have been compared with other agents that increase intracellular cyclic AMP (cAMP), such as the β-adrenergic agonists dobutamine (B195870) and dopamine (B1211576), the phosphodiesterase (PDE) III inhibitor milrinone, and the adenylate cyclase activator colforsin (a water-soluble forskolin (B1673556) derivative). semanticscholar.orgnih.gov In a study using isoflurane-anesthetized cats, the hemodynamic effects of these five agents were evaluated. semanticscholar.orgnih.gov

The study found significant differences in their cardiovascular profiles. Dobutamine and dopamine produced the most potent positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. semanticscholar.orgnih.gov Milrinone and colforsin also showed positive inotropic and chronotropic effects, though less pronounced than the catecholamines, and had significant vasodilatory effects. semanticscholar.orgnih.gov

In stark contrast, bucladesine produced only significant vasodilatation, demonstrated by a decrease in peripheral resistance. semanticscholar.orgnih.gov It did not exhibit positive inotropic or chronotropic effects, meaning it did not increase the force of heart muscle contraction or the heart rate. semanticscholar.orgnih.gov This distinct profile suggests that while bucladesine modulates cAMP pathways, its primary cardiovascular outcome in vivo is vasodilation, which reduces afterload, distinguishing it from other cAMP-elevating cardiotonic drugs that also directly stimulate the heart. semanticscholar.orgnih.gov

Table 3: Comparative Cardiovascular Effects of cAMP-Modulating Agents at Highest Doses

AgentMechanism of cAMP ElevationInotropic Effect (% Change in LV dP/dt)Chronotropic Effect (% Change in HR)Vasodilatory Effect (% Change in PR)Source
Dobutamine β-adrenergic receptor agonist▲ 89 ± 4%▲ 42 ± 4%Not the primary effect semanticscholar.orgnih.gov
Dopamine β-adrenergic receptor agonist▲ 75 ± 6%▲ 22 ± 6%Not the primary effect semanticscholar.orgnih.govnih.gov
Milrinone PDE III inhibitor▲ 18 ± 3%▲ 13 ± 4%▼ -30 ± 2% semanticscholar.orgnih.gov
Colforsin Adenylate cyclase activator▲ 22 ± 6%▲ 21 ± 4%▼ -35 ± 7% semanticscholar.orgnih.gov
Bucladesine Membrane-permeable cAMP analogNo significant effectNo significant effect▼ -33 ± 6% semanticscholar.orgnih.gov

This table presents a comparative summary of the hemodynamic effects observed in isoflurane-anesthetized cats. LV dP/dt = Left Ventricular pressure rate of change; HR = Heart Rate; PR = Peripheral Resistance. semanticscholar.orgnih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Research Tools Based on Bucladesine (B1668021) Sodium's Mechanism

The established action of bucladesine as a stable cAMP mimic provides a foundation for developing more sophisticated research tools. nih.gov Its ability to induce cellular differentiation, such as neurite outgrowth in PC12 cells and the differentiation of astrocytes, makes it a valuable component in protocols for generating specific cell types for study. stemcell.com

Future developments could involve creating bucladesine-conjugated nanoparticles or incorporating it into hydrogel scaffolds for controlled, localized delivery in tissue engineering and regenerative medicine applications. nih.gov For instance, hydrogels releasing bucladesine could be designed to promote neural regeneration in models of spinal cord injury by providing sustained cAMP signaling to support axonal growth. stemcell.com Furthermore, bucladesine could be used as a chemical probe in high-throughput screening assays to identify novel proteins or small molecules that interact with or modulate the cAMP signaling pathway.

Integration with Systems Biology and Multi-Omics Approaches in Cellular Signaling

The advent of systems biology and multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful new lens through which to view the effects of bucladesine. nih.govmdpi.com Moving beyond single-endpoint assays, researchers can now generate a holistic profile of the cellular response to bucladesine treatment. This integrated approach allows for a comprehensive understanding of the complex molecular networks regulated by cAMP. nih.gov

A key example of this integration is the use of the proteome-wide Cellular Thermal Shift Assay (CETSA) to identify the intracellular targets of bucladesine and other cAMP analogs directly in a cellular context. plos.org Such studies can confirm expected targets, like PKA regulatory subunits, and uncover novel, previously unconfirmed protein-nucleotide interactions. plos.org Future research will likely see the combination of transcriptomic, proteomic, and metabolomic analyses to map the downstream consequences of bucladesine-induced PKA activation, revealing new pathways and feedback loops. ahajournals.orgnih.gov This will be invaluable for understanding its role in complex diseases like cancer, where cAMP signaling is often dysregulated. researchgate.netmedsci.org

Exploration of Unidentified Mechanistic Insights and Novel Biological Targets

While the primary mechanism of bucladesine via PKA is well-documented, there remains significant potential for discovering novel biological targets and mechanistic insights. patsnap.com Its role as a phosphodiesterase inhibitor is a recognized secondary action, but the full extent and specificity of this inhibition across different PDE families are not completely characterized. medchemexpress.comwikipedia.org

Advanced techniques like CETSA can systematically screen for novel protein interactors, moving beyond the canonical cAMP-PKA axis. plos.org These studies may reveal that bucladesine interacts with a range of protein families where nucleotides act as substrates, co-factors, or allosteric regulators. plos.org Furthermore, the effects of bucladesine in modulating complex physiological responses, such as its influence on pentylenetetrazol-induced seizures and morphine withdrawal, suggest the involvement of targets and pathways that are not yet fully understood. ncats.iowikipedia.org Computational approaches, such as in silico screening and connectivity mapping, can also predict new therapeutic applications and molecular targets for bucladesine by analyzing its gene expression signatures against databases of disease and drug profiles. medsci.orgmdpi.com

Q & A

Q. What is the mechanism by which Bucladesine sodium modulates intracellular cAMP signaling pathways?

Bucladesine sodium acts as a cell-permeable cAMP analog, mimicking endogenous cAMP to activate cAMP-dependent protein kinase (PKA) and inhibit phosphodiesterases (PDEs), which degrade cAMP. Its dibutyryl modifications enhance membrane permeability and metabolic stability. To validate its mechanism:

  • Use PKA activity assays (e.g., kinase activity profiling) to confirm activation .
  • Measure intracellular cAMP levels via ELISA or fluorescence-based kits to assess PDE inhibition .

Q. How do solubility properties of Bucladesine sodium impact experimental design in aqueous and organic solvent systems?

Bucladesine sodium exhibits temperature- and solvent-dependent solubility. Key findings include:

  • Maximum solubility in water-acetone mixtures at acetone molar fraction x=0.4220x = 0.4220, decreasing at higher acetone concentrations due to co-solvent effects .
  • Temperature dependence : Solubility increases with temperature (278.15–298.15 K), with ΔH>0\Delta H^\circ > 0 (endothermic process) and ΔG<0\Delta G^\circ < 0 (spontaneity) .

Table 1 : Solubility of Bucladesine sodium in water-acetone mixtures (selected data from ):

Acetone molar fraction (xx)Temperature (K)Solubility (mg/mL)
0.0000 (pure water)298.1512.34
0.4220298.1524.56
0.8538298.158.92

Q. What distinguishes Bucladesine sodium from other cAMP analogs in cell-based assays?

Unlike non-acylated cAMP analogs, Bucladesine sodium’s dibutyryl groups enhance:

  • Cell permeability : Hydrophobic modifications bypass membrane barriers .
  • Stability : Resists enzymatic degradation (e.g., PDEs) for prolonged activity .
  • Experimental validation : Compare intracellular cAMP accumulation using Bucladesine vs. non-acylated analogs via HPLC or mass spectrometry .

Q. How should Bucladesine sodium be stored to maintain stability in laboratory settings?

  • Lyophilized powder : Store at 20C-20^\circ C for ≤3 years; avoid repeated freeze-thaw cycles .
  • Aqueous solutions : Prepare fresh or store at 80C-80^\circ C for ≤1 year; monitor pH (hydrolysis releases butyric acid, altering pH and odor) .

Q. What analytical methods are recommended for purity assessment of Bucladesine sodium?

  • HPLC : Use C18 columns with UV detection (260 nm) to resolve Bucladesine from impurities (e.g., mono-butyryl derivatives) .
  • Mass spectrometry : Confirm molecular identity (C18H23N5NaO8P\text{C}_{18}\text{H}_{23}\text{N}_5\text{NaO}_8\text{P}, exact mass 491.1182) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported PDE inhibition efficacy across studies?

Discrepancies may arise from:

  • Assay conditions : PDE isoforms (e.g., PDE3 vs. PDE4) exhibit differential sensitivity. Use isoform-specific inhibitors as controls .
  • Cell type variability : Primary vs. immortalized cells differ in PDE expression. Validate via RNA-seq or Western blot .
  • Dose optimization : Perform dose-response curves (0.1–100 µM) to identify saturating concentrations .

Q. What strategies optimize Bucladesine sodium purification from mono-butyryl impurities during synthesis?

Leverage solubility differences in acetone-water mixtures:

  • At x=0.71101.0000x = 0.7110–1.0000, Bucladesine solubility is 3–5× lower than impurities (e.g., N6N^6-monobutyryl derivatives), enabling selective crystallization .
  • Monitor purity via HPLC and adjust solvent ratios iteratively .

Q. How should researchers address conflicting data on Bucladesine sodium’s anti-inflammatory efficacy in preclinical models?

Inconsistent results may stem from:

  • Model selection : Topical applications (e.g., murine ear edema) show efficacy , while systemic administration may lack tissue targeting.
  • Butyric acid byproducts : Hydrolysis-generated butyric acid can independently modulate inflammation. Control for pH and byproduct levels .
  • Dose timing : Pre-treatment vs. post-injury administration alters outcomes .

Q. What experimental designs mitigate confounding effects of Bucladesine sodium’s dual action (PKA activation and PDE inhibition)?

  • Pharmacologic controls : Co-treat with PKA inhibitors (e.g., H-89) or PDE activators to isolate mechanisms .
  • Time-course assays : Monitor early (PKA-driven) vs. late (cAMP accumulation) effects .

Q. How can thermal stability data inform long-term storage protocols for Bucladesine sodium formulations?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >150°C) to guide storage conditions .
  • Accelerated stability testing : Incubate formulations at 25°C/60% RH for 6 months; assess via HPLC and bioactivity assays .

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